molecular formula C12H17NO2 B5114315 2-phenoxy-N-(propan-2-yl)propanamide

2-phenoxy-N-(propan-2-yl)propanamide

Cat. No.: B5114315
M. Wt: 207.27 g/mol
InChI Key: CJQJEYZBOXGIRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenoxy-N-(propan-2-yl)propanamide is a synthetic amide derivative characterized by a propanamide backbone substituted with a phenoxy group at the 2-position and an isopropylamine moiety at the nitrogen atom. For instance, phenoxy-substituted amides in were synthesized via parallel synthesis strategies for bioactive small-molecule discovery , and propanamide derivatives in demonstrated antioxidative and antibacterial properties .

Properties

IUPAC Name

2-phenoxy-N-propan-2-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-9(2)13-12(14)10(3)15-11-7-5-4-6-8-11/h4-10H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJQJEYZBOXGIRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(C)OC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-(propan-2-yl)propanamide typically involves the reaction of phenol with an appropriate amide precursor under controlled conditions. One common method includes the use of isopropylamine and phenyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out at room temperature, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of 2-phenoxy-N-(propan-2-yl)propanamide may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the compound. Purification steps such as distillation and crystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-(propan-2-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace the phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, amines, polar aprotic solvents.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated compounds, substituted amides.

Scientific Research Applications

2-phenoxy-N-(propan-2-yl)propanamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of 2-phenoxy-N-(propan-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in the accumulation or depletion of specific metabolites.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparison Based on Alkyl Chain Length

2.1.1. 2-Phenoxy-N-(propan-2-yl)butanamide (Y203-9174) This homolog features a butanamide chain instead of propanamide. Key differences include:

  • Molecular Weight : 221.3 g/mol (vs. ~207.3 g/mol for the propanamide analog).
  • Lipophilicity : Higher logP (2.81 vs. estimated ~2.5 for the target compound), indicating increased hydrophobicity due to the longer alkyl chain .

Comparison Based on Amide Substituents

2.2.1. N-(3,4-Difluorophenyl)-2-phenoxyacetamide (Gb)

  • Substituent : 3,4-Difluorophenyl group instead of isopropyl.
  • Melting Point : 90–91°C, lower than other aryl-substituted analogs (e.g., Gc: 110–111°C), likely due to reduced crystallinity from fluorine’s electronegativity .

2.2.2. 2-(4-Chlorophenoxy)-2-methyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide (Y030-7664)

  • Substituent: Thiadiazolyl heterocycle and 4-chlorophenoxy group.
  • Molecular Weight : 339.84 g/mol, significantly higher than the target compound, highlighting the impact of bulky heterocycles on molecular size .

Comparison with Heterocyclic Derivatives

2.3.1. 2-[(2-Amino-1,3-thiazol-5-yl)sulfanyl]-N-(propan-2-yl)propanamide

  • Substituent : Thiazole ring with a sulfanyl group.

Data Table: Key Properties of 2-Phenoxy-N-(propan-2-yl)propanamide and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) logP
2-Phenoxy-N-(propan-2-yl)propanamide* C₁₂H₁₇NO₂ ~207.3 Phenoxy, isopropyl N/A ~2.5
2-Phenoxy-N-(propan-2-yl)butanamide C₁₃H₁₉NO₂ 221.3 Phenoxy, isopropyl, butanamide N/A 2.81
N-(3,4-Difluorophenyl)-2-phenoxyacetamide C₁₄H₁₁F₂NO₂ ~263.2 Phenoxy, 3,4-difluorophenyl 90–91 N/A
2-(4-Chlorophenoxy)-2-methyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide C₁₅H₁₈ClN₃O₂S 339.84 4-Chlorophenoxy, thiadiazolyl N/A N/A

*Estimated values for the target compound based on structural analogs.

Research Findings and Implications

Substituent Effects on Melting Points : Halogenated aryl groups (e.g., Gb, Gc) increase melting points compared to alkyl substituents, likely due to stronger intermolecular interactions (e.g., halogen bonding) .

Bioactivity Modulation : Heterocyclic moieties (e.g., thiadiazolyl, thiazolyl) introduce sites for hydrogen bonding and electronic interactions, which can enhance binding to biological targets. For example, thiadiazolyl derivatives in may exhibit unique pharmacological profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.